molecular formula C6H11NO B6602688 N-(3-Butenyl)acetamide CAS No. 25420-64-8

N-(3-Butenyl)acetamide

Cat. No.: B6602688
CAS No.: 25420-64-8
M. Wt: 113.16 g/mol
InChI Key: DSGQWDHZUIZVCR-UHFFFAOYSA-N
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Description

N-(3-Butenyl)acetamide is a chemical compound of interest in organic synthesis and medicinal chemistry research. It features a terminal alkene group attached to a linear butyl chain, which is in turn linked to an acetamide functional group. This structure combines the hydrogen-bonding capacity of an amide with the reactivity of an alkene, making it a valuable bifunctional building block for researchers. The terminal alkene moiety is a versatile handle for further chemical transformation. Researchers can utilize it in reactions such as hydrofunctionalization, oxidation to epoxides or diols, and cycloadditions. A closely related compound, N-(3-methyl-2-buten-1-yl)acetamide, demonstrates the research relevance of this class of molecules . The acetamide group is a common pharmacophore found in many biologically active compounds and pharmaceuticals, influencing their pharmacokinetic properties . While the specific biological profile of this compound is not fully characterized, acetamide derivatives are widely studied in scientific investigations. Related structures have been explored for their antimicrobial potential and serve as key intermediates in synthesizing more complex heterocyclic compounds . Specifications: • CAS Number: See Certificate of Analysis • Molecular Formula: Estimated C6H11NO (exact for this compound) • Molecular Weight: Calculated as approximately 113.16 g/mol • Purity: ≥95% (HPLC) This product is intended for research and development purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

N-but-3-enylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-3-4-5-7-6(2)8/h3H,1,4-5H2,2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSGQWDHZUIZVCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30544740
Record name N-(But-3-en-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30544740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25420-64-8
Record name N-(But-3-en-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30544740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acetylation Using Acetyl Chloride

The reaction of 3-butenylamine with acetyl chloride in the presence of a base represents a classical acetylation approach. This method, adapted from analogous syntheses of substituted acetamides, proceeds via nucleophilic acyl substitution.

Procedure :

  • Reactants : 3-Butenylamine (1 equiv), acetyl chloride (1.1 equiv).

  • Base : Triethylamine (1.2 equiv) to neutralize HCl byproduct.

  • Solvent : Chloroform or dichloromethane.

  • Conditions : Dropwise addition of acetyl chloride at -5°C to 0°C, followed by stirring at 20°C for 1 hour.

  • Workup : Dilution with water, separation of the organic layer, drying (anhydrous MgSO₄), and solvent evaporation.

Key Considerations :

  • Low temperatures minimize side reactions (e.g., polymerization of the butenyl group).

  • Triethylamine ensures efficient HCl scavenging, driving the reaction to completion.

Table 1. Acetylation with Acetyl Chloride: Parameters and Outcomes

ParameterValueReference
Reactants3-Butenylamine, acetyl chloride
SolventChloroform
Temperature-5°C to 20°C
Reaction Time1.5 hours
Yield (Inferred)85–90%

Acetylation Using Acetic Anhydride

Acetic anhydride offers a milder alternative to acetyl chloride, particularly in large-scale syntheses. This method, inspired by esterification protocols for 3-methyl-2-butenyl acetate, involves base-catalyzed acetylation.

Procedure :

  • Reactants : 3-Butenylamine (1 equiv), acetic anhydride (1.2 equiv).

  • Catalyst : Inorganic base (e.g., NaOH or K₂CO₃).

  • Solvent : Water or aprotic solvents (e.g., THF).

  • Conditions : Stirring at 25°C for 2–4 hours.

  • Purification : Extraction with ethyl acetate, washing with brine, and column chromatography.

Advantages :

  • Reduced corrosivity compared to acetyl chloride.

  • Compatibility with aqueous workup.

Table 2. Acetylation with Acetic Anhydride: Parameters and Outcomes

ParameterValueReference
Reactants3-Butenylamine, acetic anhydride
CatalystNaOH
SolventWater
Temperature25°C
Reaction Time4 hours
Yield (Inferred)75–80%

Direct Condensation with Acetamide

A less conventional route involves refluxing 3-butenylamine with acetamide in polar aprotic solvents. This method, extrapolated from the synthesis of N-(3,3-dimethoxy-1-trifluoromethyl-propyl)-acetamide, relies on thermal activation.

Procedure :

  • Reactants : 3-Butenylamine (1 equiv), acetamide (1.1 equiv).

  • Solvent : 1,4-Dioxane or DMF.

  • Conditions : Reflux at 100°C for 2 hours under inert atmosphere.

  • Workup : Solvent evaporation, purification via silica gel chromatography.

Challenges :

  • Lower reactivity of acetamide necessitates prolonged heating.

  • Moderate yields (50–60%) due to competing side reactions.

Table 3. Condensation with Acetamide: Parameters and Outcomes

ParameterValueReference
Reactants3-Butenylamine, acetamide
Solvent1,4-Dioxane
Temperature100°C
Reaction Time2 hours
Yield56% (analogous reaction)

Comparative Analysis of Methods

Efficiency and Scalability

  • Acetyl Chloride : Highest yield (85–90%) but requires stringent temperature control and hazardous reagents.

  • Acetic Anhydride : Balanced yield (75–80%) with safer handling, suitable for industrial applications.

  • Acetamide : Lowest yield (50–60%) but avoids corrosive reagents, ideal for small-scale research.

Practical Considerations

  • Purity : Acetyl chloride yields high-purity product due to rapid reaction kinetics.

  • Cost : Acetic anhydride is more economical than acetyl chloride for bulk synthesis.

  • Environmental Impact : Acetamide-based methods generate less acidic waste.

Table 4. Method Comparison

CriterionAcetyl ChlorideAcetic AnhydrideAcetamide
YieldHighModerateLow
SafetyLowModerateHigh
ScalabilityModerateHighLow
CostHighLowModerate

Chemical Reactions Analysis

Types of Reactions

N-(3-Butenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The double bond in the 3-butenyl chain can be oxidized to form epoxides or diols.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.

Major Products

    Oxidation: Epoxides, diols

    Reduction: 3-butenylamine

    Substitution: Various substituted amides

Scientific Research Applications

N-(3-Butenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-Butenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamide group can form hydrogen bonds with active sites, while the 3-butenyl chain can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physical Properties

The substituent on the nitrogen atom significantly impacts molecular weight, melting point, and solubility. Below is a comparative analysis of select acetamides:

Compound Name Molecular Formula Molecular Weight Substituent Type Melting Point (°C) Key Physical Data Reference
N-(3-Methylbutyl)acetamide C₇H₁₅NO 129.20 Branched alkyl Not reported Liquid at room temperature
N-(3-Chlorophenyl)acetamide C₈H₈ClNO 169.61 Aryl (electron-withdrawing) 76.7 (349.8 K) Crystalline solid
N-(3-Nitrophenyl)acetamide C₈H₈N₂O₃ 180.16 Aryl (electron-withdrawing) Not reported Solid, high polarity
N-Butyl-2-(4-butyrylphenoxy)acetamide C₁₆H₂₂FNO₃ 307.35 Alkyl/aryl hybrid 75 White solid, Rf = 0.32
N-Benzyl-N-(furan-2-ylmethyl)acetamide C₁₅H₁₅NO₂ 241.29 Aryl/heterocyclic Not reported High synthetic yield (≥93%)

Key Observations :

  • Aryl vs. Alkyl Substituents : Aryl derivatives (e.g., N-(3-chlorophenyl)acetamide) exhibit higher melting points due to stronger intermolecular forces (e.g., halogen bonding) compared to alkyl derivatives like N-(3-methylbutyl)acetamide .
  • Hybrid Structures: Compounds with both alkyl and aryl groups (e.g., N-butyl-2-(4-butyrylphenoxy)acetamide) show intermediate physical properties, balancing solubility and crystallinity .

Trends :

  • High-Yield Reactions : Acylation with acetic anhydride (e.g., ) consistently provides high yields (≥93%) for tertiary acetamides, likely due to the reagent’s efficiency in amine activation .
  • Challenges with Bulky Groups : Complex substituents (e.g., heterocyclic or branched alkyl groups) may reduce yields due to steric hindrance .

Structure-Activity Relationships :

  • Electron-Withdrawing Groups : Nitro or chloro substituents on aryl rings enhance enzyme inhibition (e.g., MAO-B) by increasing electrophilicity .
  • Hybrid Structures: Compounds combining acetamide with chalcone or pyridazinone moieties exhibit dual anti-inflammatory and antimicrobial effects .

Spectroscopic Characterization

Key techniques for structural validation:

  • NMR Spectroscopy : Distinct ¹H and ¹³C signals for alkyl vs. aryl protons (e.g., N-(3-acetyl-2-thienyl)acetamide shows thiophene ring protons at δ 6.8–7.2 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 214 for N-(3-bromophenyl)acetamide) confirm molecular weights .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-Butenyl)acetamide
Reactant of Route 2
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